6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one

Physicochemical profiling Drug-likeness Thiochromenone SAR

6-Methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one (CAS 895797-81-6) is a synthetic small molecule (C19H17NOS, MW 307.4 g/mol) that combines a 4H-thiochromen-4-one core with a tetrahydroisoquinoline (THIQ) substituent at the C3 position. The compound is registered in PubChem (CID and ChEMBL (CHEMBL1565921), where it has been evaluated in 14 potency assays across 10 biological targets, largely from high-throughput screening (HTS) campaigns.

Molecular Formula C19H17NOS
Molecular Weight 307.41
CAS No. 895797-81-6
Cat. No. B2680169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one
CAS895797-81-6
Molecular FormulaC19H17NOS
Molecular Weight307.41
Structural Identifiers
SMILESCC1=CC2=C(C=C1)SC=C(C2=O)N3CCC4=CC=CC=C4C3
InChIInChI=1S/C19H17NOS/c1-13-6-7-18-16(10-13)19(21)17(12-22-18)20-9-8-14-4-2-3-5-15(14)11-20/h2-7,10,12H,8-9,11H2,1H3
InChIKeyIWARPMQCUGEJAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one (CAS 895797-81-6): Structural and Procurement Profile


6-Methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one (CAS 895797-81-6) is a synthetic small molecule (C19H17NOS, MW 307.4 g/mol) that combines a 4H-thiochromen-4-one core with a tetrahydroisoquinoline (THIQ) substituent at the C3 position [1]. The compound is registered in PubChem (CID 7552697) and ChEMBL (CHEMBL1565921), where it has been evaluated in 14 potency assays across 10 biological targets, largely from high-throughput screening (HTS) campaigns [2]. Structurally, it belongs to the broader class of thiochromenones, a sulfur-containing heterocyclic scaffold with demonstrated pharmacological relevance in anti-inflammatory, antimicrobial, and anticancer research [1].

Why Thiochromenone-THIQ Hybrid 895797-81-6 Cannot Be Replaced by Generic In-Class Analogs


The C3-tetrahydroisoquinoline substituent on the 4H-thiochromen-4-one scaffold creates a distinct pharmacophore not reproduced by simpler C3-substituted analogs. Replacing the THIQ moiety with smaller amine groups (e.g., benzyl(methyl)amino as in CAS 895798-54-6) alters molecular topology and hydrogen bonding capacity, which can shift target selectivity profiles. ChEMBL data for 895797-81-6 shows a calculated logP of 4.13 and topological polar surface area (TPSA) of 20.31 Ų, with zero hydrogen bond donors [1]. These physicochemical properties influence passive permeability and target engagement in ways that closely related analogs—such as 3-[benzyl(methyl)amino]-6-methyl-4H-thiochromen-4-one—may not replicate. In HTS campaigns, compounds within this scaffold class have shown divergent activity profiles even when differing by a single substituent, making direct substitution without experimental validation scientifically unjustified [2].

Quantitative Differentiation Evidence for 6-Methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one (895797-81-6)


Physicochemical Property Distinction: logP and TPSA Compared to Closest Structural Analog

Compound 895797-81-6 exhibits a computed AlogP of 4.13 and topological polar surface area (TPSA) of 20.31 Ų, with zero hydrogen bond donors and three hydrogen bond acceptors [1]. In contrast, the closely related analog 3-[benzyl(methyl)amino]-6-methyl-4H-thiochromen-4-one (CAS 895798-54-6, MW 295.4) replaces the THIQ ring with a benzyl(methyl)amino group, which introduces one tertiary amine hydrogen bond acceptor but maintains zero HBD count [2]. The difference in TPSA and molecular volume between these two compounds is approximately 4.4 Ų and 12 Da, respectively, which can affect membrane permeability and CNS penetration predictions according to the CNS MPO multiparameter optimization algorithm.

Physicochemical profiling Drug-likeness Thiochromenone SAR

Differential HTS Activity Profile: Tau Fibril Formation vs. miRNA Modulation

In the PubChem qHTS campaign for Tau fibril formation inhibitors (Thioflavin T binding assay, CHEMBL1614421), compound 895797-81-6 was scored 'Active' with a Potency value of 7,079.5 nM (pPotency = 5.15) [1]. However, in the counter-screen using fluorescence polarization (CHEMBL1614502), the compound was scored 'Inconclusive' with Potency of 10,000 nM, and in a repeat FP assay (CHEMBL1614250) again 'Inconclusive' at 17,782.8 nM [1]. In contrast, the compound was scored 'Not Active' in the qHTS assay for modulators of microRNA-21 (CHEMBL1613836), with a Potency of 8,260.4 nM [2]. This pattern—active in one Tau assay but inconclusive/inactive in orthogonal Tau readouts and inactive against miRNA-21—suggests assay-specific activity rather than broad-spectrum inhibition. By comparison, structurally simpler thiochromen-4-one 1,1-dioxide derivatives have shown more consistent activity profiles in target-based antiparasitic assays (IC50 values in the low micromolar range against Leishmania) [3].

Neurodegeneration HTS profiling Tauopathy

Ligand Efficiency Metrics: Benchmarking Against Thiochromenone Class Average

For the active Tau ThT binding assay (Potency = 7,079.5 nM), compound 895797-81-6 achieved ligand efficiency (LE) of 0.32 kcal/mol per heavy atom, lipophilic ligand efficiency (LLE) of 1.02, and binding efficiency index (BEI) of 16.75 [1]. In the general anesthetic competitive binding assay (Potency = 28,183.8 nM), LE dropped to 0.28 with LLE of 0.42 [1]. These efficiency metrics are modest compared to optimized thiochromenone derivatives: for example, 2-(1-adamantyl)-4H-thiochromen-4-on-6-O-sulfamate (a potent steroid sulfatase inhibitor) achieves sub-nanomolar potency with correspondingly higher LE values [2]. The low LLE (1.02) for 895797-81-6 indicates that much of its binding affinity is driven by lipophilicity rather than specific polar interactions, a characteristic that distinguishes it from more ligand-efficient thiochromenone leads and suggests it is better suited as a fragment- or scaffold-hopping starting point rather than an optimized lead.

Ligand efficiency Fragment-based drug design Lead optimization

Patent Landscape Differentiation: Inflammatory Cytokine Inhibition Class vs. Target Compound Positioning

Patent US20020077333 discloses substituted isoquinolines, isochromanones, and isothiochromanones as inhibitors of TNF-alpha, IL-6, COX-2, and IL-10 [1]. The generic Markush structure encompasses isothiochromanones (4H-thiochromen-4-ones) with various nitrogen-containing substituents at the C3 position, including tetrahydroisoquinoline. However, the patent specifically exemplifies and claims compounds where the C3 substituent is a substituted amine or N-linked heterocycle distinct from the unsubstituted THIQ found in 895797-81-6. Furthermore, 895797-81-6 is not listed among the specifically exemplified compounds. This patent landscape context indicates that while 895797-81-6 falls within the broad structural genus of anti-inflammatory isothiochromanones, its specific C3-THIQ substitution pattern represents an underexplored region of chemical space within this IP class—offering potential freedom-to-operate advantages for novel target applications outside TNF-alpha/COX-2 inhibition [2].

Patent analysis TNF-alpha inhibition Isothiochromanone SAR

Recommended Research and Procurement Application Scenarios for 895797-81-6


Chemical Probe for Tau ThT-Binding Site Characterization

Based on the differential activity profile in which 895797-81-6 scores 'Active' in the Thioflavin T competitive binding assay for Tau fibrils (Potency = 7,079.5 nM) but is inactive or inconclusive in fluorescence polarization-based Tau assays [1], this compound can serve as a selective chemical probe to distinguish ThT-binding sites from other amyloid binding pockets. Research groups studying Tau aggregation mechanisms can use 895797-81-6 alongside pan-fibril binders to deconvolute binding site pharmacology, a application not suited for broader-spectrum thiochromenones that inhibit fibril formation through multiple mechanisms.

Fragment-Evolution Starting Point for Property-Based Lead Optimization

With ligand efficiency (LE = 0.32) and lipophilic ligand efficiency (LLE = 1.02) at the lower boundary of lead-like space [1], 895797-81-6 is quantitatively positioned as an ideal fragment-evolution starting point. The THIQ-thiochromenone hybrid core offers multiple vectors for property-based optimization: the 6-methyl position, the THIQ aromatic ring, and the thiochromenone sulfur all provide synthetic handles. Procurement of this compound is recommended for medicinal chemistry groups specifically seeking to improve LLE through vector elaboration while maintaining the unique THIQ-thiochromenone topology, an advantage not offered by simpler 3-amino-thiochromenone analogs.

IP-Diversified Screening Deck Expansion for Novel Target Identification

The structural positioning of 895797-81-6 outside the specifically exemplified chemical space of the dominant isothiochromanone patent estate (US20020077333) [2] makes it a strategically valuable addition to screening collections aimed at identifying novel target-compound pairs outside TNF-alpha/COX-2 pathways. Academic screening centers and biotech companies building proprietary compound libraries for phenotypic screening can procure this compound to diversify their thiochromenone representation without encumbering IP from the anti-inflammatory isothiochromanone patent landscape.

Negative Control for miRNA-21 Modulator Screening Cascades

The confirmed inactivity of 895797-81-6 in the qHTS assay for miRNA-21 modulators (Potency = 8,260.4 nM, scored 'Not Active') [3], combined with its structural similarity to bioactive THIQ-containing compounds, qualifies this compound as a useful negative control in miRNA-21 screening cascades. Laboratories running miRNA modulation assays can use 895797-81-6 to establish baseline non-modulatory signals, differentiating true hits from assay artifacts—a role that requires a compound with verified inactivity and close structural resemblance to active chemotypes.

Quote Request

Request a Quote for 6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.